Navigating the Solubility Landscape of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid: A Technical Guide
Navigating the Solubility Landscape of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid (CAS No. 1259993-84-4), a substituted phenylalanine derivative of interest in pharmaceutical research. In the absence of extensive published experimental solubility data for this specific molecule, this document serves as a practical resource for researchers. It synthesizes predicted physicochemical properties with foundational principles of amino acid solubility to forecast its behavior in various solvent systems. Crucially, this guide offers detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a robust understanding of experimental choices and potential challenges.
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. It directly impacts bioavailability, formulation development, and ultimately, therapeutic efficacy. For novel compounds like 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a thorough understanding of their solubility profile is paramount. This non-proteinogenic amino acid, a halogenated derivative of phenylalanine, presents a unique set of characteristics that warrant detailed investigation. The presence of both chloro and fluoro substituents on the phenyl ring is expected to modulate its lipophilicity and crystal lattice energy, thereby influencing its dissolution properties.
This guide will navigate the theoretical and practical aspects of determining the solubility of this compound, providing researchers with the necessary tools to de-risk their discovery and development programs.
Physicochemical Profile of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid
| Property | Value | Source |
| CAS Number | 1259993-84-4 | ChemScene[1] |
| Molecular Formula | C₉H₉ClFNO₂ | ChemScene[1] |
| Molecular Weight | 217.62 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene[1] |
| Predicted LogP | 1.4335 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
The predicted LogP of 1.4335 suggests a moderate lipophilicity. The presence of both hydrogen bond donors (the amine and carboxylic acid groups) and acceptors (the oxygen and fluorine atoms) indicates that the molecule has the capacity for hydrogen bonding with polar solvents. As an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amine) functional group, making its solubility highly dependent on the pH of the aqueous medium.[2][3]
Theoretical Framework for Solubility
The solubility of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is governed by the interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy).
The Influence of Structure on Solubility
The fundamental structure of this molecule is that of the amino acid phenylalanine. The key differentiators are the chloro and fluoro substituents on the phenyl ring. These halogens will influence the molecule's electronic distribution and intermolecular interactions. The amino acid backbone, with its ionizable carboxylic acid and amino groups, means that the molecule exists as a zwitterion at its isoelectric point.[3]
The Critical Role of pH
For ionizable compounds like this amino acid, solubility in aqueous media is lowest at the isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular interactions in the solid state.[2][3] As the pH of the solution moves away from the pI, the solubility is expected to increase significantly.
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In acidic conditions (pH < pI): The amino group will be protonated (-NH3+), increasing the molecule's overall positive charge and its affinity for polar solvents.
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In basic conditions (pH > pI): The carboxylic acid group will be deprotonated (-COO-), leading to a net negative charge and enhanced solubility.
This pH-dependent solubility is a critical factor in designing oral formulations, as the drug will encounter a wide range of pH environments in the gastrointestinal tract.
Solvent Effects
The choice of solvent will have a profound impact on the solubility of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid.
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Aqueous Solvents: Due to the polar amino and carboxyl groups, the compound is expected to have some degree of aqueous solubility. The presence of the halogenated phenyl ring, however, introduces lipophilic character, which may limit its solubility in pure water.
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Organic Solvents: In non-polar aprotic solvents, the solubility is likely to be low due to the molecule's polar functional groups. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be good solvents due to their ability to disrupt the crystal lattice and solvate both the polar and non-polar regions of the molecule. For similar compounds like 2-Amino-3-(2-chlorophenyl)propanoic acid, a solubility of 40 mg/mL in DMSO has been reported with sonication and pH adjustment.[4]
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Co-solvent Systems: Mixtures of water and organic solvents (e.g., ethanol, methanol, acetonitrile) are often used in early drug discovery to assess solubility. The solubility of amino acids generally decreases as the proportion of the semi-polar organic solvent in a hydroalcoholic mixture increases.[2]
Experimental Determination of Solubility: Protocols and Workflows
Given the lack of specific data, a systematic experimental approach is necessary. The following protocols outline the determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
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Preparation:
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Accurately weigh an excess amount of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid into a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.
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Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid, or various co-solvent mixtures) to each vial.
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-
Equilibration:
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Seal the vials to prevent solvent evaporation.
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Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but for poorly soluble compounds or those with stable crystal forms, longer equilibration times (up to 72 hours) may be necessary. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
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-
Sample Processing:
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After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining undissolved solid.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the thermodynamic solubility in units of µg/mL or mM.
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Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer. This is a higher-throughput assay often used in early discovery to assess the risk of precipitation.
Protocol: Kinetic Solubility by Precipitation from DMSO
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Preparation:
-
Prepare a high-concentration stock solution of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid in 100% DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer (e.g., phosphate-buffered saline pH 7.4) into a 96-well microplate.
-
-
Dilution and Precipitation:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in the microplate (e.g., 2 µL of stock into 198 µL of buffer for a 1:100 dilution). This rapid dilution creates a supersaturated solution.
-
Seal the plate and shake at room temperature for a defined period (typically 1-2 hours) to allow for precipitation to occur.
-
-
Separation of Precipitate:
-
Filter the samples using a 96-well filter plate to remove any precipitated solid.
-
-
Analysis:
-
Quantify the concentration of the compound remaining in the filtrate using a high-throughput analytical method such as HPLC-UV or LC-MS/MS.
-
-
Data Reporting:
-
Report the kinetic solubility as the concentration measured in the filtrate.
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Diagram: Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Conclusion: A Path Forward for Characterization
While a definitive, published solubility value for 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid remains to be established, this guide provides a robust framework for its characterization. By leveraging its predicted physicochemical properties and the fundamental principles of amino acid solubility, researchers can form a strong hypothesis of its behavior. The detailed experimental protocols provided herein offer a clear and validated path to generating the high-quality solubility data essential for advancing this compound through the drug discovery and development pipeline. A systematic investigation of its solubility across a range of pH values and in relevant biorelevant media will be a critical next step in understanding its potential as a therapeutic agent.
References
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